1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

BCR-ABL kinase inhibitor CML research

1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941909-81-5) is a synthetic 2-oxo-1,2-dihydropyridine-3-carboxamide derivative bearing a 2,5-dimethylbenzyl substituent at the N1 position and a 4-nitrophenyl group at the carboxamide nitrogen. Its molecular formula is C21H19N3O4 (MW 377.4 g/mol), and it possesses a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 95.2 Ų.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 941909-81-5
Cat. No. B2500891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS941909-81-5
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C21H19N3O4/c1-14-5-6-15(2)16(12-14)13-23-11-3-4-19(21(23)26)20(25)22-17-7-9-18(10-8-17)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
InChIKeyJVSTYBJHHQSQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide – Structural Identity and Core Properties for Research Procurement


1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941909-81-5) is a synthetic 2-oxo-1,2-dihydropyridine-3-carboxamide derivative bearing a 2,5-dimethylbenzyl substituent at the N1 position and a 4-nitrophenyl group at the carboxamide nitrogen [1]. Its molecular formula is C21H19N3O4 (MW 377.4 g/mol), and it possesses a computed XLogP3 of 3.5 and a topological polar surface area (TPSA) of 95.2 Ų [1]. The compound belongs to a class of dihydropyridine-based carboxamides that have been explored as kinase inhibitors, including PDK1 and BCR-ABL modulators [2][3].

Why Generic Substitution Fails for 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in Targeted Research Applications


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is shared by numerous research compounds with divergent biological activities (e.g., PDK1 inhibitors, endocannabinoid modulators, BCR-ABL inhibitors) [1][2]. The precise substitution pattern – specifically the 2,5-dimethylbenzyl group at N1 and the 4-nitrophenyl group at the carboxamide – dictates target engagement, cellular potency, and physicochemical properties. Even minor modifications (e.g., replacement of 4-nitro with 4-cyano, or shifting methyl groups on the benzyl ring) can abolish activity against a given target or dramatically alter selectivity profiles [3]. Generic substitution within this class therefore carries a high risk of experimental failure in target-specific assays.

Quantitative Differentiation Evidence for 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


BCR-ABL Kinase Cellular Inhibition Potency in Ba/F3 Proliferation Assay

The compound shows measurable inhibition of BCR-ABL-driven proliferation in BA/F3 cells with an IC50 of 435 nM [1]. By comparison, the clinical BCR-ABL inhibitor imatinib exhibits an IC50 of approximately 260 nM in similar Ba/F3 cellular assays, though direct head-to-head data are not available [2].

BCR-ABL kinase inhibitor CML research

Physicochemical Property Differentiation: Lipophilicity and Permeability Predictors

The computed XLogP3 of 3.5 and TPSA of 95.2 Ų [1] place this compound within favorable oral drug-likeness space. In comparison, the closely related analog N-(2-cyano-4-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941952-67-6) has a higher molecular weight (402.4 g/mol) and an additional cyano group that may alter permeability and target binding .

ADME lipophilicity drug-likeness

Scaffold-Specific Kinase Selectivity Profile: Class-Level Inference from PDK1/AurA Dual Inhibitor Patents

Patent documents covering 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives demonstrate that specific N1-benzyl and N-aryl substitutions can achieve dual PDK1/AurA inhibition with nanomolar potency, whereas other substitution patterns yield selective PDK1 inhibition [1][2]. The 2,5-dimethylbenzyl group in the target compound represents a distinct hydrophobic motif not exemplified in the PDK1/AurA patent series, suggesting a divergent selectivity fingerprint.

kinase selectivity PDK1 AurA

High-Value Research and Industrial Application Scenarios for 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide


BCR-ABL Kinase Inhibitor Screening and Lead Optimization

The compound's confirmed BCR-ABL cellular inhibitory activity (IC50 435 nM in Ba/F3 cells) [1] makes it suitable as a starting scaffold for medicinal chemistry programs targeting chronic myeloid leukemia (CML), particularly for structure-activity relationship (SAR) exploration around the 2,5-dimethylbenzyl and 4-nitrophenyl moieties to improve potency and overcome T315I gatekeeper mutation resistance.

Kinase Selectivity Profiling in the 2-Oxo-Dihydropyridine Carboxamide Series

Given the established utility of this scaffold for PDK1 and PDK1/AurA dual inhibition [2][3], the unique 2,5-dimethylbenzyl substitution pattern of this compound provides an opportunity to profile kinase selectivity across a broader panel, potentially identifying novel target engagement not observed with the prevalent 3,4-difluorobenzyl analogs.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed XLogP3 of 3.5 and TPSA of 95.2 Ų [4], the compound falls within favorable CNS drug-likeness parameters. It can serve as a reference standard for optimizing passive permeability and brain penetration in CNS-targeted kinase inhibitor programs.

Endocannabinoid System Modulator Research

The 2-oxo-1,2-dihydropyridine-3-carboxamide core has been successfully employed to develop endocannabinoid system modulators targeting CB1 and CB2 receptors [5]. The distinct N1-(2,5-dimethylbenzyl) substitution may confer unique receptor subtype selectivity, warranting evaluation in cannabinoid receptor binding and functional assays.

Quote Request

Request a Quote for 1-(2,5-dimethylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.